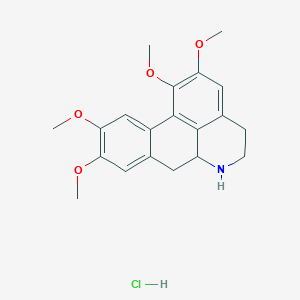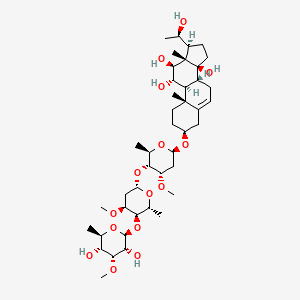
Norglaucine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
A notable method for the synthesis of Norglaucine hydrochloride involves the conversion of boldine. Boldine reacts with trimethylphenylammonium chloride and potassium t-butoxide, yielding glaucine, which is then treated with H₂O₂ and hydrated ferrous sulfate to afford Norglaucine in an overall 40% yield (Huang et al., 2002).
Molecular Structure Analysis
The molecular and crystal structure of related amino acid hydrochlorides, such as glycine hydrochloride, has been detailed through neutron diffraction, indicating a network of hydrogen bonds forming layers parallel to the ab plane. This research offers insights into the structural aspects of Norglaucine hydrochloride by analogy (Al-Karaghouli et al., 1975).
Chemical Reactions and Properties
The synthesis and properties of polymers derived from amino ester functionalized norbornenes, including analogs of Norglaucine, demonstrate the compound's versatility in polymer chemistry, indicating its potential for creating materials with specific chemical properties (Biagnini et al., 1998).
Physical Properties Analysis
The surface tension of amino acids in water and their aqueous solutions with strong electrolytes, including those similar to Norglaucine, has been studied, revealing that amino acids like glycine and alanine are hydrophilic, whereas others are hydrophobic. This research provides a foundation for understanding the physical properties of Norglaucine hydrochloride in solution (Rodríguez & Romero, 2017).
Chemical Properties Analysis
The interaction of amino acids with drugs like nortriptyline hydrochloride in aqueous solutions has been explored, offering insights into the chemical behavior of similar compounds under various conditions. This research could inform studies on the chemical properties of Norglaucine hydrochloride in biological and pharmaceutical contexts (Sharma et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antiplasmodial Activity : Norglaucine has been identified as one of the active alkaloids in Liriodendron tulipifera, demonstrating significant antiplasmodial activity, which supports its historical use as an antimalarial remedy (Graziose et al., 2011).
Synthesis from Boldine : A study detailed a method for synthesizing Norglaucine from Boldine, showcasing its chemical versatility and potential for large-scale production (Huang et al., 2002).
Isolation from Aconitum carmichaelii : Norglaucine hydrochloride was isolated from the aerial parts of Aconitum carmichaelii, indicating its presence in various plant species and potential for natural extraction (Qin et al., 2017).
Microbial Transformations : Research on microbial transformation of the aporphine alkaloid glaucine showed the production of Norglaucine, highlighting the potential of microbial processes in its synthesis (Davis et al., 1977).
Bio-Functional Constituents in Cancer Research : A study on compounds isolated from Liriodendron tulipifera indicated that (-)-Norglaucine significantly inhibited the proliferation of melanoma cells, suggesting its potential application in cancer research (Chiu et al., 2012).
Synthesis of Derivatives : A study focused on the synthesis of N-[(3-Alkylamino)-propyl] norglaucine, indicating research interest in developing Norglaucine derivatives for potential increased bioactivity (李映璇, 2004).
Cytotoxic Alkaloids Research : Research on alkaloids from Xylopia laevigata showed that (+)-Norglaucine had high cytotoxic activity, further indicating its potential in cancer treatment studies (Menezes et al., 2016).
Wirkmechanismus
Target of Action
Norglaucine hydrochloride is an alkaloid that has been found to exhibit cytotoxic activity towards various tumor cell lines, including B16-F10 (mouse melanoma), HepG2 (human hepatocellular carcinoma), K562 (human chronic myelocytic leukemia), and HL-60 (human promyelocytic leukemia), as well as non-tumor peripheral blood mononuclear cells (PBMCs) . These cell lines are the primary targets of Norglaucine hydrochloride.
Mode of Action
Its cytotoxic activity suggests that it interacts with cellular components in a way that inhibits the growth and proliferation of the targeted cells .
Biochemical Pathways
Given its cytotoxic activity, it is likely that it interferes with pathways essential for cell growth and survival .
Result of Action
The primary result of Norglaucine hydrochloride’s action is the inhibition of growth and proliferation in certain tumor cell lines and non-tumor peripheral blood mononuclear cells (PBMCs). This suggests that Norglaucine hydrochloride may induce cell death or prevent cell division in these cells .
Eigenschaften
IUPAC Name |
1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-22-15-9-12-7-14-18-11(5-6-21-14)8-17(24-3)20(25-4)19(18)13(12)10-16(15)23-2;/h8-10,14,21H,5-7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRUUWONOHBDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Norglaucine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





